molecular formula C11H19NO B2980815 N-methyl-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 1184370-68-0

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B2980815
CAS No.: 1184370-68-0
M. Wt: 181.279
InChI Key: KWBIWTJWHDBCKF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide is an organic compound with the molecular formula C11H19NO It is a derivative of prop-2-enamide, featuring a cyclohexyl ring substituted with a methyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide typically involves the reaction of 2-methylcyclohexylamine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-methylcyclohexylamine+prop-2-enoyl chlorideThis compound\text{2-methylcyclohexylamine} + \text{prop-2-enoyl chloride} \rightarrow \text{this compound} 2-methylcyclohexylamine+prop-2-enoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-cyclohexylprop-2-enamide
  • N-methyl-N-(2-ethylcyclohexyl)prop-2-enamide
  • N-methyl-N-(2-methylcyclopentyl)prop-2-enamide

Uniqueness

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide is unique due to the presence of the 2-methyl substituent on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-methyl-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-4-11(13)12(3)10-8-6-5-7-9(10)2/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBIWTJWHDBCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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